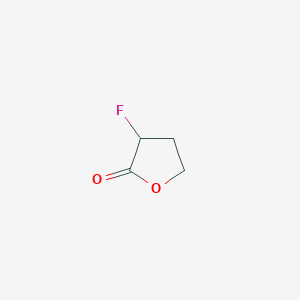
1-chloropropan-2-yl carbonochloridate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-chloropropan-2-yl carbonochloridate is a chloroformate derivative commonly used in organic synthesis. It is a colorless liquid with a pungent odor and is highly reactive. This compound is often utilized as a reagent for introducing the chloroformate functional group in various chemical reactions.
Preparation Methods
1-chloropropan-2-yl carbonochloridate can be synthesized through several methods. One common synthetic route involves the reaction of 1-chloropropan-2-ol with phosgene under controlled conditions. The reaction typically requires a solvent such as chloroform and is carried out at low temperatures to ensure the stability of the product. Industrial production methods may involve similar processes but on a larger scale, with additional purification steps to obtain a high-purity product.
Chemical Reactions Analysis
1-chloropropan-2-yl carbonochloridate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates.
Hydrolysis: In the presence of water, it hydrolyzes to form 1-chloropropan-2-ol and carbon dioxide.
Reduction: It can be reduced to form 1-chloropropan-2-ol using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include bases like pyridine or triethylamine, solvents like dichloromethane or chloroform, and temperatures ranging from room temperature to slightly elevated temperatures. Major products formed from these reactions depend on the specific nucleophile or reducing agent used.
Scientific Research Applications
1-chloropropan-2-yl carbonochloridate has several scientific research applications:
Biology: It can be used in the modification of biomolecules, such as the protection of hydroxyl and amino groups in peptides and proteins.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-chloropropan-2-yl carbonochloridate exerts its effects involves the formation of a reactive intermediate, which can then react with nucleophiles to form various products. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in the presence of an amine, it forms a carbamate through nucleophilic substitution.
Comparison with Similar Compounds
1-chloropropan-2-yl carbonochloridate can be compared with other chloroformate derivatives such as:
Propargyloxycarbonyl chloride: Similar in reactivity but used for different synthetic applications.
Methyl chloroformate: Less reactive and used in different types of organic synthesis.
Ethyl chloroformate: Similar in reactivity but with different physical properties and applications.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, making it valuable in various fields of research and industry.
Properties
CAS No. |
817-80-1 |
|---|---|
Molecular Formula |
C4H6Cl2O2 |
Molecular Weight |
157 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



